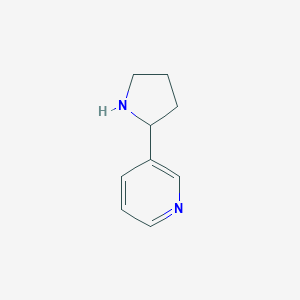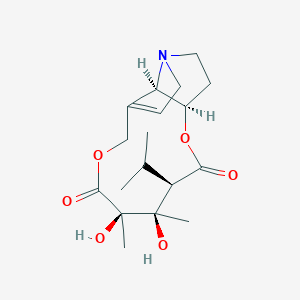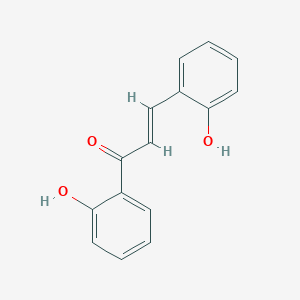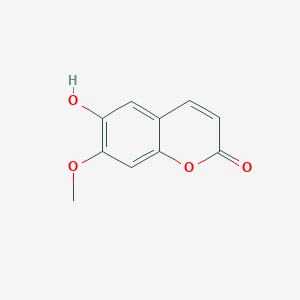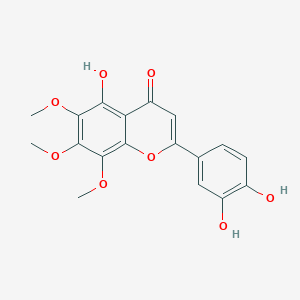
Sideritoflavone
Vue d'ensemble
Description
Sideritoflavone is a natural flavonoid compound found in several plants . It is also known as 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one .
Molecular Structure Analysis
The molecular formula of this compound is C18H16O8 . Its average mass is 360.315 Da and its monoisotopic mass is 360.084503 Da . For a detailed molecular structure analysis, tools like iFeatureOmega can be used, which provide feature extraction, analysis, and visualization of biological sequences, structures, and ligands .Physical And Chemical Properties Analysis
This compound is a yellow powder . It has a density of 1.5±0.1 g/cm3, a boiling point of 660.4±55.0 °C at 760 mmHg, and a flash point of 243.1±25.0 °C . It has 8 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Anti-Cancer Properties
Sideritoflavone, a methoxyflavone isolated from Baccharis densiflora, has demonstrated significant anti-cancer effects. In a study, this compound exhibited high toxicity against various breast cancer cell lines, including JIMT-1, with a single digit μM IC50. It inhibited the proliferation of both cancer stem cells and non-cancer stem cells, causing DNA double strand breaks and impacting signal transduction pathways like Wnt, Myc/Max, and TGF-β. This suggests this compound's potential as a component in anti-cancer therapies (Soria Sotillo et al., 2021).
Anti-Inflammatory and Antioxidant Activities
This compound, among other flavonoids, has been found to inhibit sheep platelet arachidonate metabolism, suggesting a potential role in anti-inflammatory treatments. It specifically inhibited 12-lipoxygenase, a key enzyme in the inflammation pathway. This property is believed to contribute to the anti-inflammatory activity of plants containing this compound (Ferrándiz et al., 1990). Additionally, this compound's presence in Sideritis species links it to their traditional use as anti-inflammatory agents.
Pharmacognosy
Research on the flavonoid content in the genus Sideritis (Lamiaceae) found this compound as one of the key flavonoids. This knowledge aids in understanding the pharmacological potency of these species and contributes to botanical identification (Palomino et al., 1996).
Mécanisme D'action
Target of Action
Sideritoflavone, a flavonoid, has been found to have a significant effect on breast cancer cells . It has been identified as a selective inhibitor of lipoxygenase activity in vitro . Lipoxygenases are a family of enzymes that are involved in the metabolism of fatty acids, particularly arachidonic acid, which plays a key role in the inflammatory response.
Mode of Action
This compound interacts with its targets, primarily lipoxygenases, and inhibits their activity . This inhibition disrupts the metabolism of arachidonic acid, leading to a reduction in the production of leukotrienes and prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting lipoxygenase activity, this compound disrupts the conversion of arachidonic acid into leukotrienes and prostaglandins . Additionally, this compound treatment has been shown to activate the Wnt, Myc/Max, and transforming growth factor-β pathways .
Result of Action
This compound has been shown to have a toxic effect on breast cancer cells, particularly the JIMT-1 cell line . It inhibits the proliferation of both the non-cancer stem cell and the cancer stem cell sub-populations to the same extent . This inhibition of cell proliferation results in an accumulation of cells in the G2 phase of the cell cycle and an increased level of γ-H2A histone family member X, indicating DNA double-strand breaks .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. It’s important to note that the effectiveness of flavonoids can be influenced by factors such as pH, temperature, light, and the presence of other compounds .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Sideritoflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the proliferation of JIMT-1 breast cancer cells by causing DNA double-strand breaks and activating the Wnt, Myc/Max, and transforming growth factor-β pathways . These interactions highlight its potential as an anti-cancer agent.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In JIMT-1 breast cancer cells, it inhibits cell proliferation and induces cell cycle arrest in the G2 phase . Additionally, this compound treatment leads to increased levels of γ-H2A histone family member X, indicating DNA damage . It also affects cell signaling pathways, including the activation of the Wnt, Myc/Max, and transforming growth factor-β pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound causes cell cycle arrest and inhibits migration in trastuzumab-resistant breast cancer cells by activating the c-Myc/Max pathway . This activation results in the accumulation of cells in the G2/M phase of the cell cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under experimental conditions and continues to exert its cytotoxic effects on breast cancer cells over extended periods . Long-term exposure to this compound results in sustained inhibition of cell proliferation and increased DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-cancer properties without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to normal cells . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is derived from the phenylpropanoid metabolic pathway and interacts with various enzymes and cofactors
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to localize in the cytoplasm and nucleus of cancer cells, where it exerts its cytotoxic effects . The precise mechanisms of its transport and distribution are still being studied.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. It is primarily localized in the cytoplasm and nucleus of cancer cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments, where it can effectively induce DNA damage and inhibit cell proliferation .
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-16-14(22)13-11(21)7-12(8-4-5-9(19)10(20)6-8)26-15(13)17(24-2)18(16)25-3/h4-7,19-20,22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNUJPINKMRKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220634 | |
| Record name | Sideritoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sideritiflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
70360-12-2 | |
| Record name | Sideritoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70360-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sideritoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070360122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sideritoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sideritiflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 198 °C | |
| Record name | Sideritiflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)
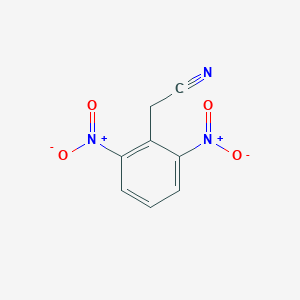
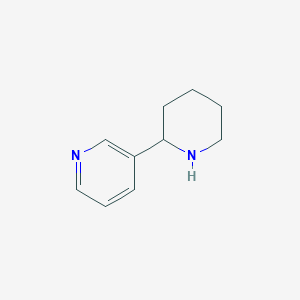
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)

